molecular formula C24H25FN2O4 B2808162 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 380587-10-0

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No. B2808162
CAS RN: 380587-10-0
M. Wt: 424.472
InChI Key: GVWXBDUVBLTWCK-UHFFFAOYSA-N
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Description

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25FN2O4 and its molecular weight is 424.472. The purity is usually 95%.
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Scientific Research Applications

Molecular Topology in Drug Discovery

The compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has been explored in drug discovery, particularly through the application of molecular topology. For instance, a similar compound was identified as a non-ligand binding pocket antagonist of the androgen receptor (AR) using molecular topology techniques (Caboni et al., 2014).

Synthesis and Biological Activity

Research on derivatives of the compound has demonstrated significant biological activity. A study on pyrimidine linked with morpholinophenyl derivatives, which are structurally related to the compound , showed considerable larvicidal activity (Gorle et al., 2016).

Novel Synthesis Techniques

The compound and its derivatives have been subjects of novel synthesis techniques. An effective route to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones has been described, involving the reaction of enamine with an arenesulfonyl isocyanate (Alizadeh et al., 2007).

Role in Histone Deacetylase Inhibition

The compound has also been used in the synthesis of histone deacetylase inhibitors. A new class of synthetic histone deacetylase inhibitors, including variants of the compound, have been discovered, with lead compounds optimized through structure-based drug design (Ragno et al., 2004).

Reactions with Isoquinolines

It has also been involved in reactions with substituted 1,3,3-trimethyl-3,4-dihydroisoquinolines to produce 3-aroyl-4-hydroxy-1-(2-hydroxyphenyl)-5′,5′-dimethyl-5′,6′-dihydro-1H-spiro[pyrrole-2,2′-pyrrolo[2,1-a]isoquinoline]-3′,5-diones (Racheva et al., 2007).

Crystal Structure Analysis

The compound's isomer, C21H22FNO4, was analyzed for its crystal structure, providing insights into its configuration and the dihedral angle between benzene rings, which is crucial for understanding its chemical properties and interactions (Chai & Liu, 2011).

Antimicrobial Activity

Research on N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, related to the compound, indicated valuable biological activities including antimicrobial properties (Akbari et al., 2022).

properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c25-19-9-7-17(8-10-19)21-20(22(28)18-5-2-1-3-6-18)23(29)24(30)27(21)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBPSDHNGXGHOO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

CAS RN

380587-10-0
Record name 4-BENZOYL-5-(4-F-PH)-3-HO-1-(3-(4-MORPHOLINYL)PR)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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